molecular formula C11H15N5O2S B12916336 Adenosine, 2',3'-dideoxy-2-(methylthio)- CAS No. 122970-32-5

Adenosine, 2',3'-dideoxy-2-(methylthio)-

Katalognummer: B12916336
CAS-Nummer: 122970-32-5
Molekulargewicht: 281.34 g/mol
InChI-Schlüssel: FUAQAWBOOQNDQR-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenosine, 2’,3’-dideoxy-2-(methylthio)-: is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications at the 2’ and 3’ positions of the ribose sugar and the addition of a methylthio group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 2’,3’-dideoxy-2-(methylthio)- typically involves the modification of adenosine through a series of chemical reactionsThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods: This would include optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Adenosine, 2’,3’-dideoxy-2-(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Wirkmechanismus

The mechanism of action of adenosine, 2’,3’-dideoxy-2-(methylthio)- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell growth. Additionally, it can interact with adenosine receptors, modulating various physiological responses .

Vergleich Mit ähnlichen Verbindungen

    Adenosine: The natural nucleoside from which adenosine, 2’,3’-dideoxy-2-(methylthio)- is derived.

    2’,3’-Dideoxyadenosine: A nucleoside analog lacking the hydroxyl groups at the 2’ and 3’ positions.

    2’,3’-Dideoxy-2’-fluoro-2’-methylthioadenosine: A similar compound with a fluorine atom at the 2’ position.

Uniqueness: Adenosine, 2’,3’-dideoxy-2-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interactions with enzymes and receptors, making it a valuable tool in scientific research and drug development .

Eigenschaften

CAS-Nummer

122970-32-5

Molekularformel

C11H15N5O2S

Molekulargewicht

281.34 g/mol

IUPAC-Name

[(2S,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H15N5O2S/c1-19-11-14-9(12)8-10(15-11)16(5-13-8)7-3-2-6(4-17)18-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1

InChI-Schlüssel

FUAQAWBOOQNDQR-NKWVEPMBSA-N

Isomerische SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N

Kanonische SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.